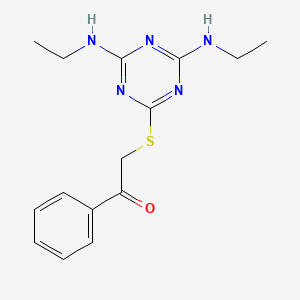

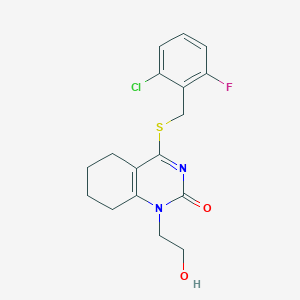

4-methoxy-1-methyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

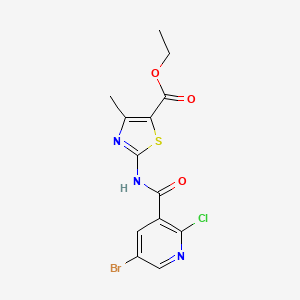

4-methoxy-1-methyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). This compound has been extensively studied for its potential therapeutic applications in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

Wissenschaftliche Forschungsanwendungen

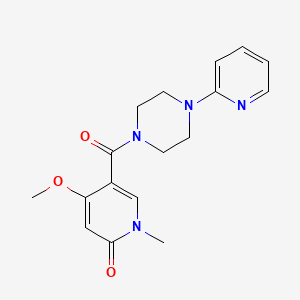

Piperazinyl Glutamate Pyridines as Potent P2Y12 Antagonists

Research has identified piperazinyl glutamate pyridines as potent P2Y12 antagonists, indicating their potential for inhibiting platelet aggregation. A key study utilized polymer-assisted solution-phase (PASP) parallel library synthesis to discover a lead compound that showed promising results in human platelet-rich plasma (PRP) assays for the inhibition of platelet aggregation. Further optimization of pharmacokinetic and physiochemical properties led to the identification of compounds with good human PRP potency, selectivity, in vivo efficacy, and oral bioavailability, earmarking them for preclinical evaluations (Parlow et al., 2010).

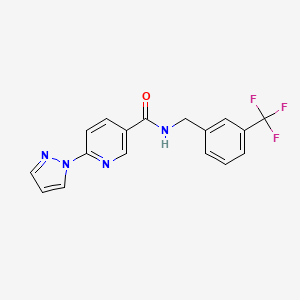

Bis(Heteroaryl)Piperazines as Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

Another study focused on the discovery and synthesis of bis(heteroaryl)piperazines (BHAPs) as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. This research found that replacing the substituted aryl moiety with various substituted indoles provided BHAPs that were significantly more potent than previous compounds. The pyridyl portion of the lead molecule was identified as very sensitive to modifications, leading to the selection of atevirdine mesylate for clinical evaluation (Romero et al., 1994).

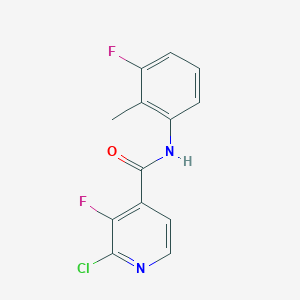

Antiproliferative Effects on Human Leukemic Cells

The synthesis and antiproliferative effects of a series of 4-thiazolidinone, pyridine-, and piperazine-based conjugates on human leukemic cells were explored in another study. These compounds, particularly methyl 3-methoxy-4-(4-oxo-3-(5-(piperazin-1-yl)pyridin-2-yl)thiazolidin-2-yl)benzoate, displayed potent activity against various leukemic cell lines, indicating their potential as therapeutic agents (Kumar et al., 2014).

Crystal Structure Studies

Research on the crystal structures of related compounds has provided insights into their potential applications in drug design and development. One study prepared compounds in the crystalline state and analyzed them via X-ray diffraction, revealing extensive hydrogen bonding and formation of one-dimensional networks (Ullah & Altaf, 2014).

Eigenschaften

IUPAC Name |

4-methoxy-1-methyl-5-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-19-12-13(14(24-2)11-16(19)22)17(23)21-9-7-20(8-10-21)15-5-3-4-6-18-15/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCIHWIGWJMAKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-1-methyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-4-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2799307.png)

![1-(1-Prop-2-enoylpiperidine-4-carbonyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B2799310.png)

![4-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B2799311.png)

![4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2799319.png)

![4-[benzyl(methyl)amino]-N-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2799324.png)